molecular formula C8H18N2Na2O7S2 B13737152 disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate CAS No. 331717-47-6

disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate

Cat. No.: B13737152
CAS No.: 331717-47-6
M. Wt: 364.4 g/mol
InChI Key: JOHAUORJTCNVKB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate is a chemical compound with the molecular formula C8H16N2Na2O6S2. It is commonly used in biochemical research as a buffering agent due to its ability to maintain stable pH levels in various solutions . This compound is particularly valuable in biological and chemical research settings.

Preparation Methods

The synthesis of disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate typically involves the reaction of piperazine with ethane sulfonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate involves its ability to act as a buffering agent. It maintains stable pH levels by neutralizing acids and bases in the solution. The molecular targets and pathways involved include the interaction of the sulfonate groups with hydrogen ions, which helps to stabilize the pH of the solution .

Comparison with Similar Compounds

Disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate is similar to other buffering agents such as:

The uniqueness of this compound lies in its specific buffering range and stability under various conditions, making it particularly useful in specific research and industrial applications .

Properties

CAS No.

331717-47-6

Molecular Formula

C8H18N2Na2O7S2

Molecular Weight

364.4 g/mol

IUPAC Name

disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate

InChI

InChI=1S/C8H18N2O6S2.2Na.H2O/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h1-8H2,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2

InChI Key

JOHAUORJTCNVKB-UHFFFAOYSA-L

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.